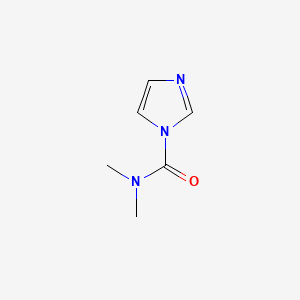
2-(bromomethyl)-1,1-dimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,1-dimethylcyclopentane (BMDMC) is a cyclic alkyl bromide compound derived from the cyclopentane ring system. It is a colourless liquid with a boiling point of 114°C and a melting point of -41°C, and is soluble in both organic and aqueous solvents. BMDMC is an important intermediate in the synthesis of other organic compounds, and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-1,1-dimethylcyclopentane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been used as a starting material for the synthesis of various β-lactams, such as cefazolin and cefuroxime. It has also been used as a starting material for the synthesis of various agrochemicals, such as herbicides and insecticides. In addition, 2-(bromomethyl)-1,1-dimethylcyclopentane has been used as a starting material for the synthesis of polymers, such as polyvinyl chloride and polyethylene.
Wirkmechanismus
2-(bromomethyl)-1,1-dimethylcyclopentane is a cyclic alkyl bromide, and its mechanism of action is based on the formation of covalent bonds between the bromine atom and the carbon atoms in the cyclopentane ring system. This covalent bonding results in the formation of a new molecule, which is then used as a starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(bromomethyl)-1,1-dimethylcyclopentane have not been extensively studied. However, it is known that 2-(bromomethyl)-1,1-dimethylcyclopentane is not toxic to humans, and is not known to have any adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(bromomethyl)-1,1-dimethylcyclopentane in laboratory experiments is its relatively low cost. It is also relatively easy to synthesize, making it a suitable starting material for the synthesis of various organic compounds. However, one of the main limitations of using 2-(bromomethyl)-1,1-dimethylcyclopentane is its low solubility in aqueous solvents, which can make it difficult to work with in certain laboratory experiments.
Zukünftige Richtungen
In the future, 2-(bromomethyl)-1,1-dimethylcyclopentane could be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and polymers. It could also be used as a starting material for the synthesis of various polymers, such as polyvinyl chloride and polyethylene. Additionally, further research could be conducted to determine the biochemical and physiological effects of 2-(bromomethyl)-1,1-dimethylcyclopentane on humans and the environment. Finally, further research could be conducted to improve the solubility of 2-(bromomethyl)-1,1-dimethylcyclopentane in aqueous solvents, making it easier to work with in laboratory experiments.
Synthesemethoden
2-(bromomethyl)-1,1-dimethylcyclopentane can be synthesized in two ways. The first is by the reaction of 1,1-dimethylcyclopentane with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The second method is the reaction of 1,1-dimethylcyclopentane with methylmagnesium bromide in the presence of a base, such as potassium carbonate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-(bromomethyl)-1,1-dimethylcyclopentane can be achieved through a multi-step process involving the bromination of a starting material followed by a series of reactions to introduce the desired functional groups.", "Starting Materials": [ "1,1-dimethylcyclopentane", "N-bromosuccinimide (NBS)", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Bromination of 1,1-dimethylcyclopentane using N-bromosuccinimide (NBS) in the presence of acetic acid to yield 2-bromo-1,1-dimethylcyclopentane.", "Step 2: Oxidation of 2-bromo-1,1-dimethylcyclopentane using hydrogen peroxide in the presence of sodium hydroxide to yield 2-bromo-1,1-dimethylcyclopentan-1-ol.", "Step 3: Conversion of 2-bromo-1,1-dimethylcyclopentan-1-ol to 2-(bromomethyl)-1,1-dimethylcyclopentane by reacting it with methanol in the presence of a strong acid catalyst such as sulfuric acid." ] } | |
CAS-Nummer |
1543085-56-8 |
Produktname |
2-(bromomethyl)-1,1-dimethylcyclopentane |
Molekularformel |
C8H15Br |
Molekulargewicht |
191.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



